D-Aminogalacturonic Acid Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

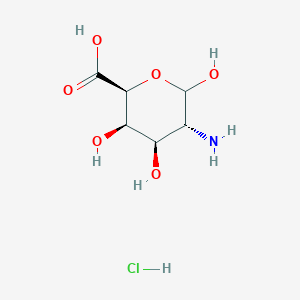

It is a biochemical compound with the molecular formula C6H12ClNO6 and a molecular weight of 229.62 g/mol . This compound is primarily used in research settings, particularly in the fields of biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Aminogalacturonic Acid Hydrochloride typically involves the derivatization of D-galacturonic acid. One common method is the reductive amination of D-galacturonic acid using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous medium at a controlled pH and temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves the enzymatic hydrolysis of pectin, a polysaccharide found in plant cell walls. The hydrolysis releases D-galacturonic acid, which is then subjected to reductive amination to produce the desired compound. This method is advantageous due to its scalability and the availability of pectin as a raw material .

Chemical Reactions Analysis

Types of Reactions

D-Aminogalacturonic Acid Hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

D-Aminogalacturonic Acid Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycoproteins.

Biology: It serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving glycosidases and glycosyltransferases.

Medicine: Research on this compound contributes to the development of novel therapeutic agents, especially in the field of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of D-Aminogalacturonic Acid Hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. This interaction is crucial for the degradation and remodeling of polysaccharides in cellular processes. Additionally, it can modulate signaling pathways by interacting with glycosyltransferases, influencing cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

D-Galacturonic Acid: A precursor of D-Aminogalacturonic Acid Hydrochloride, it is a key component of pectin and has similar biochemical properties.

D-Glucuronic Acid: Another uronic acid, it differs in the configuration of the hydroxyl groups and has distinct biological roles.

N-Acetyl-D-galactosamine: Similar in structure but with an acetyl group, it is involved in the synthesis of glycoproteins and glycolipids.

Uniqueness

This compound is unique due to its amino group, which allows it to participate in a broader range of chemical reactions compared to its analogs. This functional group also enhances its reactivity and utility in biochemical research, making it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents .

Biological Activity

D-Aminogalacturonic acid hydrochloride (D-GalUA-HCl) is a derivative of galacturonic acid, a significant component of pectin found in plant cell walls. This compound has garnered interest for its biological activities and potential applications in various fields, including medicine and biotechnology. This article explores the biological activity of this compound, detailing its metabolic pathways, enzymatic interactions, and implications for health and industry.

Chemical Structure and Properties

D-Aminogalacturonic acid is characterized by its amino group substitution at the C-5 position of galacturonic acid. This modification alters its biochemical interactions and metabolic pathways compared to its parent compound.

Metabolic Pathways

The metabolism of D-GalUA involves several key enzymatic reactions that facilitate its utilization by various microorganisms. Research has shown that different fungi can metabolize D-GalUA through distinct pathways:

- Reduction to L-Galactonate : The initial step involves the reduction of D-GalUA to L-galactonate, catalyzed by D-galacturonate reductase. This enzyme is crucial for the catabolism of D-GalUA in fungi such as Hypocrea jecorina .

- Conversion to 3-Deoxy-L-threo-hex-2-ulosonate : L-galactonate is subsequently dehydrated to form 3-deoxy-L-threo-hex-2-ulosonate, facilitated by L-galactonate dehydratase .

- Further Metabolism : The pathway continues with the transformation of 3-deoxy-L-threo-hex-2-ulosonate into central metabolites like glycerol and pyruvate, which are essential for cellular respiration and energy production .

Antimicrobial Properties

D-Aminogalacturonic acid has demonstrated antimicrobial activity, particularly against certain bacterial strains. Its structural similarity to components found in bacterial cell walls may inhibit bacterial growth by interfering with cell wall synthesis or function.

Neurological Implications

Recent studies have highlighted the role of D-amino acids, including D-GalUA, in neurological functions. D-amino acids serve as modulators of N-methyl-D-aspartate receptors (NMDARs), which are critical in synaptic plasticity and memory formation. Investigations into their therapeutic potential for conditions like schizophrenia have shown promising results .

Case Studies

Several case studies illustrate the practical applications and effects of this compound:

- Fungal Metabolism : A study involving Rhodotorula toruloides demonstrated enhanced growth rates when utilizing D-GalUA alongside other carbon sources, indicating its role as a co-substrate that can improve metabolic efficiency in industrial applications .

- Therapeutic Applications : Clinical trials exploring the efficacy of D-amino acids in treating treatment-resistant schizophrenia have shown that these compounds can modulate glutamatergic signaling pathways, potentially leading to improved therapeutic outcomes .

Research Findings Summary

Properties

Molecular Formula |

C6H12ClNO6 |

|---|---|

Molecular Weight |

229.61 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-5-amino-3,4,6-trihydroxyoxane-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H11NO6.ClH/c7-1-2(8)3(9)4(5(10)11)13-6(1)12;/h1-4,6,8-9,12H,7H2,(H,10,11);1H/t1-,2-,3-,4+,6?;/m1./s1 |

InChI Key |

ADRQPIGNSYNVLW-OVRDBETASA-N |

Isomeric SMILES |

[C@@H]1([C@H]([C@H](OC([C@@H]1N)O)C(=O)O)O)O.Cl |

Canonical SMILES |

C1(C(C(C(OC1O)C(=O)O)O)O)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.